オキシペウセダニン

概要

説明

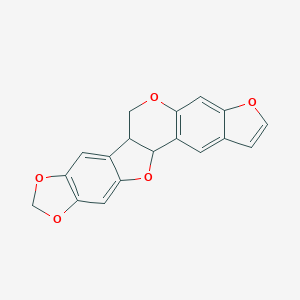

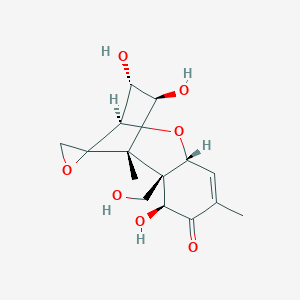

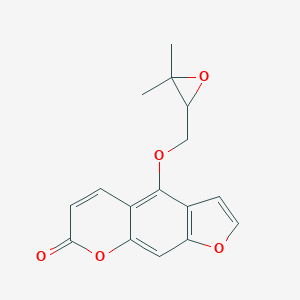

Oxypeucedanin is a naturally occurring linear furanocoumarin, which structurally contains an epoxide ring. It has been isolated from various plant genera, particularly Angelica, Ferulago, and Prangos of the Apiaceae family, and Citrus of the Rutaceae family . This compound is known for its potent antiproliferative, cytotoxic, anti-influenza, and antiallergic activities .

科学的研究の応用

Oxypeucedanin has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the chemical behavior of furanocoumarins.

Biology: Its antiproliferative and cytotoxic properties make it a valuable compound for cancer research.

Medicine: Oxypeucedanin has shown potential as an anti-influenza and antiallergic agent.

Industry: It is used in the development of phototoxic agents for treating skin disorders like psoriasis.

作用機序

Oxypeucedanin exerts its effects through various molecular targets and pathways. It induces apoptosis in inflammatory cells via interaction with UVA light, suppressing DNA synthesis and cell proliferation . This mechanism is particularly useful in treating inflammatory skin diseases such as psoriasis .

Similar Compounds:

Psoralen: Another linear furanocoumarin used for treating skin disorders.

Bergapten: Known for its phototoxic properties.

Xanthotoxin: Used in the treatment of vitiligo and psoriasis.

Uniqueness: Oxypeucedanin is unique due to its structural epoxide ring, which contributes to its distinct bioactivities . Unlike other furanocoumarins, oxypeucedanin has shown potent antiproliferative and cytotoxic activities, making it a promising candidate for further drug development .

Safety and Hazards

Oxypeucedanin is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves, and ensuring adequate ventilation .

将来の方向性

In order to explore potential drug candidates, oxypeucedanin, its derivatives, and semi-synthetically optimized analogues can be considered for the complementary assessments of biological assays . More trials are necessary to define the doses and treatment guidelines and its usefulness against other pathologies such as cancer or bacterial infections .

生化学分析

Biochemical Properties

Oxypeucedanin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It has been described to possess potent antiproliferative, cytotoxic, anti-influenza, and antiallergic activities . The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

Oxypeucedanin has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been described to possess potent antiproliferative and cytotoxic activities .

Molecular Mechanism

The molecular mechanism of action of Oxypeucedanin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its antiproliferative, cytotoxic, anti-influenza, and antiallergic activities .

Temporal Effects in Laboratory Settings

The effects of Oxypeucedanin change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of Oxypeucedanin vary with different dosages in animal models . After intravenous administration of Oxypeucedanin to rats, the pharmacokinetics fit the linear kinetics characteristics . The area under concentration-time curve (AUC) increased in a dose-proportional manner .

Metabolic Pathways

Oxypeucedanin is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Oxypeucedanin is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and could also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Oxypeucedanin and any effects on its activity or function are crucial aspects of its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Oxypeucedanin can be isolated from the methanolic extract of Angelica dahurica roots, which is considered the richest natural source . The isolation process involves several chromatographic techniques, including vacuum liquid chromatography, flash chromatography, column chromatography, reversed-phase vacuum liquid chromatography, and preparative thin-layer chromatography .

Industrial Production Methods: High-speed counter-current chromatography (HSCCC) has been successfully used for the isolation and purification of oxypeucedanin from traditional Chinese herbs . This method involves a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water, optimized for high purity and yield .

化学反応の分析

Types of Reactions: Oxypeucedanin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of oxypeucedanin.

特性

IUPAC Name |

4-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-16(2)13(21-16)8-19-15-9-3-4-14(17)20-12(9)7-11-10(15)5-6-18-11/h3-7,13H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAGQHZOLRFCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Oxypeucedanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

737-52-0, 3173-02-2 | |

| Record name | Oxypeucadanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000737520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(3,3-dimethyloxiranyl)methoxy]-7H-Furo[3,2-g][1]benzopyran-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYPEUCEDANIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL8MV76MSB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Oxypeucedanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

104 - 105 °C | |

| Record name | (R)-Oxypeucedanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does oxypeucedanin exert its anti-tumor activity?

A1: Oxypeucedanin has been shown to inhibit the growth of human prostate carcinoma DU145 cells by inducing G2-M cell cycle arrest and apoptosis. [] This arrest is associated with decreased levels of cyclin A, cyclin B1, Cdc2, and pCdc2. [] Additionally, oxypeucedanin treatment leads to increased apoptosis, as evidenced by significant increases in cleaved caspase-3 and poly-(ADP-ribose) polymerase. []

Q2: Does oxypeucedanin interact with P-glycoprotein (P-gp)?

A2: Yes, oxypeucedanin hydrate, a form of oxypeucedanin, acts as both a substrate and a potential inhibitor of P-gp, an efflux transporter protein. [] It exhibits a corrected efflux ratio of 3.3 ± 0.7 in LLC-PK1 and LLC-GA5-COL300 cells, indicating its recognition as a P-gp substrate. [] Moreover, oxypeucedanin hydrate increases calcein accumulation in LLC-GA5-COL300 cells in a concentration-dependent manner and reduces daunorubicin transport across Caco-2 cell monolayers, suggesting a potential inhibitory effect on P-gp function. []

Q3: What are the anti-inflammatory effects of oxypeucedanin?

A3: Oxypeucedanin demonstrates anti-inflammatory activity by inhibiting the PI3K/AKT signaling pathway and its downstream targets, NF-κB and MAPK. [] This inhibition, in turn, reduces the production of inflammatory mediators such as TNF-α, IL-6, IL-1β, MPO, COX-2, and iNOS in lipopolysaccharide (LPS)-induced models of inflammation. []

Q4: How does oxypeucedanin affect cardiac action potential duration (APD)?

A4: Oxypeucedanin acts as an open-channel blocker of the human Kv1.5 (hKv1.5) channel, which plays a role in cardiac repolarization. [] By inhibiting this channel, oxypeucedanin prolongs the APD of rat atrial and ventricular muscles in a dose-dependent manner. []

Q5: What is the molecular formula and weight of oxypeucedanin?

A5: Oxypeucedanin has the molecular formula C16H14O5 and a molecular weight of 286 g/mol. []

Q6: How is oxypeucedanin structurally characterized?

A6: The structure of oxypeucedanin is elucidated using various spectroscopic techniques, primarily nuclear magnetic resonance (NMR) spectroscopy, including 1D and 2D NMR experiments. [, , , ] High-resolution mass spectrometry (HRMS) also plays a crucial role in confirming its molecular weight and formula. [, ]

Q7: What structural features of furanocoumarins influence their anti-inflammatory activity?

A7: Research suggests that the presence of a methoxy group at carbon 5 and a side chain at carbon 8 in the furanocoumarin skeleton may be essential for suppressing nitric oxide (NO) production, a key mediator of inflammation. [] This observation stems from comparing the activities of various furanocoumarins isolated from Angelica dahurica, including phellopterin and oxypeucedanin methanolate, which exhibited significant NO suppression. []

Q8: How does processing Angelica dahurica with yellow rice wine affect the levels of oxypeucedanin and its hydrate?

A8: Stewing Angelica dahurica with yellow rice wine leads to a decrease in oxypeucedanin levels and an increase in oxypeucedanin hydrate levels. [] This transformation is attributed to the ring-opening reaction of the epoxide group in oxypeucedanin under the mildly acidic and heated conditions of the yellow rice wine. []

Q9: What is the bioavailability of oxypeucedanin after oral administration?

A9: Oxypeucedanin exhibits poor and slow absorption after oral administration in rats, resulting in a mean absolute bioavailability of 10.26%. [] This suggests that a considerable portion of the administered dose might not be absorbed into the systemic circulation. []

Q10: Does the co-administration of Acori Tatarinowii Rhizoma volatile oil affect the pharmacokinetics of oxypeucedanin hydrate?

A10: Yes, co-administering Acori Tatarinowii Rhizoma volatile oil significantly alters the pharmacokinetic parameters of oxypeucedanin hydrate. [] It leads to increased area under the curve (AUC), maximum plasma concentration (Cmax), mean residence time (MRT), elimination half-life (T1/2Z), and time to reach peak concentration (Tmax) of oxypeucedanin hydrate in rats. [] This suggests that the volatile oil may enhance the absorption and/or reduce the elimination of oxypeucedanin hydrate. []

Q11: How is oxypeucedanin metabolized in the gut?

A11: Oxypeucedanin undergoes various metabolic transformations in the gut, mediated by human gut microbiota. [] One of the identified metabolites is oxypeucedanin hydrate (9), formed through the hydration of the epoxide group in oxypeucedanin. [] Further research suggests that gut microbiota might also play a role in the deprenylation of prenylated furanocoumarins, including imperatorin (3) and isoimperatorin (4), potentially leading to the formation of their corresponding deprenylated counterparts, xanthotoxol (7) and bergaptol (8), respectively. [] This deprenylation process is considered a novel metabolic pathway. []

Q12: What is the effect of oxypeucedanin on human colon cancer cells?

A12: Oxypeucedanin hydrate monoacetate, a derivative of oxypeucedanin, has shown promising anti-tumor activity against Caco-2 colon cancer cells. [, ] It inhibits cell proliferation, reduces colony formation, and exerts anti-migratory effects in a dose- and time-dependent manner. [, ] Mechanistically, oxypeucedanin hydrate monoacetate downregulates the expression of pAkt and pPI3K, key components of the PI3K signaling pathway, which plays a crucial role in cell survival, growth, and proliferation. [, ]

Q13: Does oxypeucedanin offer protection against doxorubicin-induced toxicity?

A13: Yes, both oxypeucedanin and isoimperatorin, isolated from Prangos ferulacea, have demonstrated protective effects against doxorubicin-induced oxidative stress and apoptosis in PC12 pheochromocytoma cells. [] Pretreatment with these compounds significantly reduced doxorubicin-induced apoptosis by decreasing caspase-3 activity, inhibiting reactive oxygen species (ROS) generation, increasing mitochondrial membrane potential (MMP), and regulating Bcl-2 expression. []

Q14: What analytical techniques are used to quantify oxypeucedanin in biological samples?

A14: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique for quantifying oxypeucedanin and other coumarins in plant extracts and biological samples. [, , , ] This method offers high sensitivity, selectivity, and reproducibility for the analysis of these compounds. [, , , ] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful analytical tool used to study the metabolism and pharmacokinetics of oxypeucedanin. [, ] LC-MS/MS offers high sensitivity and selectivity, allowing for the identification and quantification of oxypeucedanin and its metabolites in complex biological matrices. [, ]

Q15: What is high-performance thin-layer chromatography (HPTLC) scanning, and how is it used to analyze oxypeucedanin?

A15: HPTLC scanning is a rapid and cost-effective technique for separating and quantifying multiple components in a mixture, including oxypeucedanin and other coumarins in Angelica dahurica. [] This method involves separating components on a thin-layer chromatographic plate followed by densitometric scanning at specific wavelengths to determine the amount of each component present. [] It offers advantages such as speed, simplicity, and the ability to analyze multiple samples simultaneously. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。